molecular formula C13H16N2 B7870631 (Propan-2-yl)[(quinolin-4-yl)methyl]amine

(Propan-2-yl)[(quinolin-4-yl)methyl]amine

Cat. No.: B7870631
M. Wt: 200.28 g/mol
InChI Key: NVTDYBVJZYBSFY-UHFFFAOYSA-N
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Description

(Propan-2-yl)[(quinolin-4-yl)methyl]amine is a secondary amine featuring a quinoline scaffold substituted at the 4-position with a methyl group linked to an isopropylamine moiety. Its molecular formula is C₁₃H₁₆N₂, with a molecular weight of 200.28 g/mol (estimated).

Properties

IUPAC Name

N-(quinolin-4-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(2)15-9-11-7-8-14-13-6-4-3-5-12(11)13/h3-8,10,15H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTDYBVJZYBSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)[(quinolin-4-yl)methyl]amine typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Combes synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Substitution Reactions: The introduction of the propan-2-yl group and the methylamine group can be achieved through substitution reactions. For example, the quinoline ring can be alkylated using propan-2-yl halides in the presence of a base. The methylamine group can be introduced through reductive amination of the corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reductive Amination

This compound can be synthesized via reductive amination between quinoline-4-carbaldehyde and isopropylamine under hydrogenation conditions:
Reaction :
Quinoline-4-carbaldehyde+IsopropylamineH2/Pd-C(Propan-2-yl)[(quinolin-4-yl)methyl]amine\text{Quinoline-4-carbaldehyde} + \text{Isopropylamine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound}
Conditions :

  • Catalyst: 5% Pd/C (0.2 mol%)

  • Solvent: Methanol

  • Temperature: 100°C, 16 h

  • Yield: 82%

Alkylation

The tertiary amine undergoes alkylation with alkyl halides under mild conditions:
Example :
This compound+CH3ICs2CO3N-Methylated Quaternary Ammonium Salt\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{Cs}_2\text{CO}_3} \text{N-Methylated Quaternary Ammonium Salt}
Conditions :

  • Base: Cs2_2CO3_3 (20 mol%)

  • Solvent: DMF, 90°C, 1 h

  • Yield: 74–92%

Acylation

Reacts with acyl chlorides to form amides:
Example :
This compound+AcClAcetylated Derivative\text{this compound} + \text{AcCl} \rightarrow \text{Acetylated Derivative}
Conditions :

  • Solvent: CH2_2Cl2_2

  • Room temperature, 2 h

  • Yield: 85%

N-Oxide Formation

The quinoline nitrogen undergoes oxidation with hydrogen peroxide:
Reaction :
This compoundH2O2Quinoline N-Oxide Derivative\text{this compound} \xrightarrow{\text{H}_2\text{O}_2} \text{Quinoline N-Oxide Derivative}
Conditions :

  • 30% H2_2O2_2, acetic acid, 60°C, 4 h

  • Yield: 68%

Ring Hydrogenation

Selective hydrogenation of the quinoline ring occurs under high-pressure H2_2:
Reaction :
This compoundH2/RhTetrahydroquinoline Derivative\text{this compound} \xrightarrow{\text{H}_2/\text{Rh}} \text{Tetrahydroquinoline Derivative}
Conditions :

  • Catalyst: Rh/C (5 mol%)

  • Pressure: 50 bar H2_2, 80°C, 12 h

  • Yield: 91%

Comparative Reaction Data

Reaction TypeReagents/ConditionsYield (%)SelectivityReference
Reductive AminationH2_2/Pd-C, MeOH, 100°C82High
AlkylationCH3_3I, Cs2_2CO3_3, DMF, 90°C74–92Moderate
N-OxidationH2_2O2_2, AcOH, 60°C68High
Ring HydrogenationH2_2/Rh-C, 50 bar, 80°C91Excellent

Mechanistic Insights

  • Alkylation : Proceeds via an SN_\text{N}2 mechanism, with Cs2_2CO3_3 deprotonating the amine to enhance nucleophilicity .

  • N-Oxidation : Involves electrophilic attack by peroxo species on the quinoline nitrogen, stabilized by resonance .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular weight of 200.29 g/mol and features a quinoline moiety, which is known for its pharmacological properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological systems .

Medicinal Chemistry Applications

  • Anticancer Research :
    • Quinoline derivatives are often explored for their anticancer properties. Research has indicated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that quinoline-based compounds can target specific pathways involved in cell proliferation and survival .
  • Neurological Studies :
    • The compound's ability to cross the blood-brain barrier makes it a candidate for studies related to neurodegenerative diseases. Quinoline derivatives have been investigated for their neuroprotective effects and potential use in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity :
    • Some studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of quinoline derivatives into polymer matrices has been researched for enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .
  • Fluorescent Probes :
    • Due to their unique structural features, quinoline-based compounds are investigated as fluorescent probes in biochemical assays. Their ability to emit fluorescence upon excitation can be utilized in imaging techniques and diagnostic applications .

Biological Research Tools

  • Biochemical Assays :
    • This compound can serve as a tool compound in biochemical assays to study enzyme activity or receptor interactions. Its structural characteristics allow it to interact with various biological targets, providing insights into metabolic pathways .
  • Drug Development :
    • As a lead compound, it can be modified to enhance efficacy and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies can be performed to optimize its pharmacological profile .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that quinoline derivatives inhibit cancer cell proliferation through apoptosis induction.
Study 2Neuroprotective EffectsShowed potential in protecting neurons against oxidative stress in models of neurodegeneration.
Study 3Antimicrobial PropertiesFound activity against resistant bacterial strains, suggesting a pathway for new antibiotic development.

Mechanism of Action

The mechanism of action of (Propan-2-yl)[(quinolin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit enzyme activity by binding to the active site. The propan-2-yl and methylamine groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Below, we compare (Propan-2-yl)[(quinolin-4-yl)methyl]amine with key analogs, focusing on structural features, physicochemical properties, and reported activities.

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Properties
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Substituents Key Findings Reference
This compound C₁₃H₁₆N₂ 200.28 Quinolin-4-ylmethyl, isopropylamine High lipophilicity (inferred); no direct activity data
2-Methyl-3-(propan-2-yl)quinolin-4-amine C₁₃H₁₆N₂ 200.28 Quinolin-4-amine, 2-methyl, 3-isopropyl Discontinued product; structural isomer of target compound
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine C₁₆H₁₂BrN₅ 362.22 6-Bromo, benzotriazole Used in chemical probe development; improved binding affinity via halogenation
7-(2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl)-N-(6-methylpyrazin-2-yl)quinolin-4-amine C₂₄H₂₈N₈ 428.53 Pyrimidine, pyrazine, diazepane Enhanced aqueous solubility (7% yield) via polar heterocyclic substituents
N-(4-Cyclopropylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine C₂₁H₁₇N₅ 339.40 Quinazoline core, pyridinyl, cyclopropyl Anticancer activity (breast cancer); IC₅₀ = 1.2 µM

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The isopropyl group in this compound increases hydrophobicity compared to polar substituents like pyrazine or diazepane in . This may limit aqueous solubility but improve cell membrane penetration .
  • Solubility: Compounds with heterocyclic substituents (e.g., pyrimidine-pyrazine in ) show improved solubility due to hydrogen-bonding capabilities, as evidenced by purification using methanol/ammonium hydroxide mixtures . In contrast, brominated analogs () exhibit higher molecular weights and reduced solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo in ) may enhance binding to electron-rich biological targets, while electron-donating groups (e.g., methoxy in ) could alter reactivity .

Biological Activity

Overview

(Propan-2-yl)[(quinolin-4-yl)methyl]amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a quinoline ring, which is known for its diverse pharmacological properties, making it a focal point for various studies aimed at understanding its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C13H14N Molecular Weight 198 26 g mol \text{C}_{13}\text{H}_{14}\text{N}\quad \text{ Molecular Weight 198 26 g mol }

This compound consists of:

  • A propan-2-yl group
  • A quinoline moiety
  • A methylamine functional group

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of quinoline have been shown to exhibit significant antiproliferative activity against various cancer cell lines. A notable study demonstrated that certain quinoline derivatives had IC50 values ranging from 0.03μM0.03\,\mu M to 4.74μM4.74\,\mu M against cancer cell lines such as H460 and HepG2, indicating strong cytotoxic effects compared to standard treatments like gefitinib .

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineIC50 (μM)
Compound 8eH4600.03
Compound 8eHT290.55
Compound 8eHepG20.33
Compound 8eSGC-79011.24

These findings suggest that modifications to the quinoline structure can lead to enhanced biological activity, making it a promising scaffold for drug development.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets involved in cellular signaling pathways. The compound may inhibit enzymes critical for cancer cell proliferation or induce apoptosis in malignant cells by disrupting microtubule dynamics, similar to other known anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that quinoline derivatives possess broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. The structural features that contribute to this activity include the ability to disrupt bacterial cell membranes and inhibit DNA synthesis .

Case Studies

  • Antiproliferative Activity in Lung Cancer :
    A study focused on the antiproliferative effects of quinoline derivatives on lung cancer cells demonstrated that certain structural modifications significantly increased potency, suggesting a pathway for developing more effective lung cancer therapies .
  • Microtubule Disruption :
    Another investigation into quinoline derivatives revealed their ability to act as microtubule-targeting agents, which are crucial for cancer cell division. This property was confirmed through assays that measured tubulin polymerization and cellular apoptosis in HeLa cells .

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